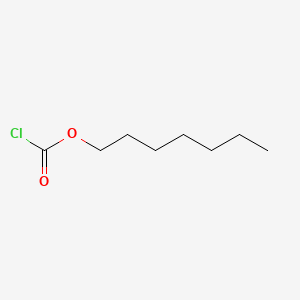

Carbonochloridic acid, heptyl ester

Description

Significance and Research Context of Chloroformates in Organic Chemistry

Chloroformates, as a class of organic compounds, are esters of chloroformic acid with the general formula ROC(O)Cl. wikipedia.org They are highly valued in organic synthesis for their ability to introduce a carboalkoxy group onto various functional groups. This reactivity makes them essential tools for chemists.

One of the most prominent applications of chloroformates is in the protection of functional groups, particularly amines and alcohols. tcichemicals.comorganic-chemistry.org By converting a reactive functional group into a less reactive carbamate (B1207046) or carbonate ester, chemists can prevent it from undergoing unwanted reactions during a multi-step synthesis. organic-chemistry.orgwikipedia.org Well-known examples include the use of benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in peptide synthesis. wikipedia.org

Furthermore, chloroformates are extensively used as derivatizing agents, especially in analytical chemistry. nih.govsemanticscholar.orgresearchgate.net Techniques like gas chromatography (GC) often require the conversion of polar analytes, such as fatty acids and amino acids, into more volatile and less polar derivatives to improve separation and detection. nih.govtue.nlnih.govrestek.com Alkyl chloroformates, including heptyl chloroformate, are instrumental in this process, enabling the rapid and efficient esterification of these biomolecules. nih.govtue.nl The resulting esters are more amenable to GC analysis, allowing for precise quantification in various biological and environmental samples. nih.govnih.gov

The reactivity of chloroformates is similar to that of acyl chlorides, allowing them to participate in a range of nucleophilic substitution reactions. wikipedia.org They readily react with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides. wikipedia.org These reactions are fundamental in the construction of a wide array of organic molecules.

Academic Importance of Carbonochloridic Acid, Heptyl Ester as a Chemical Intermediate and Reagent

This compound, with its seven-carbon alkyl chain, holds specific academic and research importance as both a chemical intermediate and a reagent. Its utility is primarily driven by the properties conferred by the heptyl group in combination with the reactive chloroformate moiety.

As a reagent, heptyl chloroformate is particularly valuable for introducing the heptoxycarbonyl group into molecules. This can be used to modify the properties of a target molecule, for instance, by increasing its lipophilicity. This is particularly relevant in the synthesis of pharmacologically active compounds and other specialty chemicals.

In the realm of analytical chemistry, heptyl chloroformate serves as an effective derivatizing agent. The esterification of fatty acids with heptyl chloroformate, for example, produces heptyl esters that are sufficiently volatile for gas chromatographic analysis. nih.gov This allows for the detailed study of fatty acid profiles in various matrices.

As a chemical intermediate, this compound is a building block for the synthesis of other compounds. For instance, it can be reacted with various nucleophiles to create a diverse range of products. Patents have described the use of similar long-chain alkyl chloroformates in the synthesis of various organic compounds, highlighting their role as key intermediates. patsnap.comgoogle.comgoogle.comjustia.comgoogle.com

The general synthesis of chloroformates, including the heptyl ester, typically involves the reaction of the corresponding alcohol (1-heptanol in this case) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). researchgate.net Safer, phosgene-free methods are also a subject of ongoing research, such as the photo-on-demand synthesis from chloroform (B151607) and an alcohol. organic-chemistry.org

Scope of Academic Inquiry into this compound and its Analogues

The academic interest in this compound is part of a broader investigation into the properties and applications of long-chain alkyl chloroformates. Researchers are exploring how varying the length of the alkyl chain impacts the reactivity and physical properties of these compounds and their derivatives.

Analogues such as hexyl chloroformate and octyl chloroformate are also subjects of study and are used in similar applications. nih.govjustia.com Research has shown that long-chain alkyl chloroformates are effective in the synthesis of various organic molecules and in derivatization for analytical purposes. nih.govacs.org For example, a study on the synthesis of long-chain alkyl chloroformates using triphosgene demonstrated high yields, indicating a practical and scalable method for producing these valuable reagents. researchgate.net

The development of novel synthetic methods for chloroformates that avoid highly toxic reagents like phosgene is a significant area of academic and industrial research. organic-chemistry.orggoogle.com Furthermore, the application of these compounds in creating new materials, such as polymers and specialty chemicals, is an active field of inquiry. rsc.org The study of reaction kinetics and mechanisms involving these chloroformates, for instance in esterification reactions, also continues to be an area of academic focus. tue.nlacs.org

The table below provides a summary of the key chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C8H15ClO2 | nih.govepa.govcymitquimica.com |

| Molecular Weight | 178.66 g/mol | cymitquimica.comchemdad.com |

| CAS Number | 33758-34-8 | nih.govchemdad.com |

| Appearance | Colorless to Almost Colorless Clear Liquid | cymitquimica.comchemdad.com |

| Boiling Point | 71 °C at 7 mmHg | chemdad.com |

| Density | 1.0 g/cm³ | chemdad.com |

| Refractive Index | 1.4260-1.4300 | chemdad.com |

| IUPAC Name | heptyl carbonochloridate | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATRZZYUXUGZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067793 | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-34-8 | |

| Record name | Heptyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RA475FEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Carbonochloridic Acid, Heptyl Ester and Analogues

Phosgene-Based Synthetic Routes and Industrial Considerations

The conventional and most established method for manufacturing alkyl chloroformates, including heptyl chloroformate, involves the reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂). mdpi.com This process, while efficient, necessitates handling the extremely toxic phosgene gas, which requires stringent safety measures and specialized infrastructure. scielo.org.mx Industrially, the reaction is typically performed by passing purified carbon monoxide and chlorine gas over a porous activated carbon catalyst to produce phosgene, which is often used immediately within the same plant to minimize risks associated with storage and transport. mdpi.comscielo.org.mx

The general reaction for the synthesis of Carbonochloridic acid, heptyl ester from heptan-1-ol and phosgene is as follows:

CH₃(CH₂)₆OH + COCl₂ → CH₃(CH₂)₆O(CO)Cl + HCl

Key industrial considerations involve managing the high exothermicity of the reaction and preventing the formation of by-products, primarily carbonates, which can occur if the product chloroformate reacts with unreacted alcohol. wikipedia.org To maximize yield and purity, a molar excess of phosgene is typically used. wikipedia.org

Optimization of Reaction Parameters and Catalyst Systems for Chloroformate Production

The synthesis of chloroformates from alcohols and phosgene is a well-established industrial process where precise control of reaction parameters is critical for maximizing yield and purity while ensuring safety. The reaction is highly exothermic, and temperature control is paramount to prevent the formation of undesirable by-products such as carbonates and alkyl chlorides. nih.gov

The reaction temperature is generally kept low, often between 0°C and 60°C. nih.govgoogle.com Maintaining the temperature above the boiling point of phosgene (approx. 8°C) but below temperatures that favor side reactions is a key operational challenge. nih.gov One method to control the temperature is by using the vaporization of liquid phosgene to absorb the heat of reaction, a technique known as autorefrigeration. nih.gov The concentration of phosgene in the reaction solution is also a critical parameter, typically maintained between 5 and 60 mol percent relative to the chloroformate product. nih.gov

While the reaction can proceed without a catalyst, organic phosphorus compounds can be employed to catalyze the phosgenation of phenols to aryl chloroformates, a related class of compounds. For aliphatic alcohols, the reaction with phosgene is generally rapid; however, catalysts may be used in specific process variations. In some patented processes for aryl chloroformates, triphenylphosphine (B44618) or triphenyl phosphite (B83602) have been used as catalysts at elevated temperatures (e.g., 120°C), resulting in high yields and purity.

The table below summarizes typical reaction parameters for the synthesis of alkyl and aryl chloroformates using phosgene, based on patent literature.

Table 1: Optimized Reaction Parameters for Phosgene-Based Chloroformate Synthesis

| Reactant | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| n-Octanol | Triethylamine | Toluene (B28343) | 0 | 8 | 93% Conversion | 100% | google.com |

| Phenol | Triphenylphosphine | Phenyl Chloroformate | 120 | 4 | 97.6% Yield | - | |

| Benzyl (B1604629) Alcohol | - | - | - | - | - | - | wikipedia.org |

Note: Data for n-octanol is from a triphosgene-based synthesis but reflects conditions applicable to phosgenation. Data for benzyl alcohol indicates its use in a continuous thin-film reactor with phosgene, though specific parameters were not detailed in the abstract.

Continuous Flow Synthesis Techniques for Chloroformate Compounds

To mitigate the hazards of handling large quantities of phosgene and to improve process control, continuous flow synthesis has emerged as a superior alternative to traditional batch processing for chloroformate production. scispace.comcollectionscanada.gc.ca Continuous flow reactors offer enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. scispace.combeilstein-journals.org

Several continuous flow configurations have been developed. One approach involves reacting an alcohol with phosgene in a unidirectional flow reactor, which can be a simple tube or a more complex microreactor system. google.comorganic-chemistry.org In a patented method, a mixture of an aliphatic alcohol, phosgene, and a solvent is introduced into a flow reactor and maintained at a temperature between 0°C and 60°C, yielding a single product stream containing the aliphatic chloroformate. google.comorganic-chemistry.org

A particularly innovative method utilizes a Continuous Thin Film Reactor (CTFR). wikipedia.org In this process, the liquid alcohol (e.g., 2-ethylhexanol or benzyl alcohol) is introduced as a thin film which reacts instantaneously with gaseous phosgene. wikipedia.org This technique provides a very high surface-to-volume ratio, enabling excellent heat transfer and rapid reaction, thereby eliminating the need for solvents or agitation. wikipedia.org

Another continuous process atomizes the alcohol component into a fog within the reactor, where it reacts with phosgene. collectionscanada.gc.ca The vapor pressure of the phosgene itself can be used to create the atomized state, and this method allows for efficient separation of the final chloroformate product from the hydrogen chloride by-product. collectionscanada.gc.ca These continuous methods represent a significant advancement in the safe and efficient industrial production of chloroformates. scispace.com

Phosgene-Free and Alternative Synthetic Strategies

The extreme toxicity of phosgene has driven significant research into developing safer, phosgene-free synthetic routes for chloroformates. These strategies rely on less hazardous phosgene surrogates or entirely different chemical pathways that avoid phosgene altogether.

Photo-on-Demand In Situ Synthesis of Chloroformates

A novel and safer approach to phosgenation involves the in situ generation of phosgene from less hazardous precursors, a method termed "photo-on-demand" synthesis. wikipedia.orgkobe-u.ac.jp This technique, pioneered by Akihiko Tsuda and colleagues, uses chloroform (B151607) (CHCl₃) as both the reagent and the solvent. wikipedia.orgkobe-u.ac.jpsigmaaldrich.com By bubbling oxygen through a chloroform solution containing an alcohol and irradiating it with UV light (e.g., from a low-pressure mercury lamp), phosgene is generated directly in the reaction mixture. organic-chemistry.orgkobe-u.ac.jp

The photochemically generated phosgene immediately reacts with the alcohol present to form the corresponding chloroformate, preventing the accumulation of toxic phosgene gas. wikipedia.orgkobe-u.ac.jp This method has been successfully applied to the gram-scale synthesis of various primary alkyl chloroformates, including hexyl chloroformate, a close analogue of heptyl chloroformate, with high efficiency. kobe-u.ac.jpkobe-u.ac.jp The reaction can be performed in both batch and continuous flow systems, offering a practical, inexpensive, and significantly safer alternative to traditional methods. kobe-u.ac.jpnih.gov

Table 2: Photo-on-Demand Synthesis of Alkyl Chloroformates

| Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexanol | 30 | 3 | 93 | organic-chemistry.orgkobe-u.ac.jp |

| 1-Octanol | 30 | 3 | 85 | kobe-u.ac.jp |

| 1-Butanol | 30 | 3 | 75 | kobe-u.ac.jp |

| 1-Propanol | 30 | 3 | 47 | kobe-u.ac.jp |

Methodology: Alcohol (10-30 mmol) in CHCl₃ (20-50 mL) with O₂ bubbling, irradiated by a low-pressure mercury lamp. kobe-u.ac.jpkobe-u.ac.jp

Exploration of Less Hazardous Reagents for this compound Synthesis

The most common phosgene-free strategy involves the use of phosgene surrogates, which are more stable, less toxic, and easier to handle. The primary substitutes are diphosgene (trichloromethyl chloroformate, a liquid) and triphosgene (B27547) (bis(trichloromethyl) carbonate, a solid). nih.govwikipedia.org These reagents can be thought of as dimers and trimers of phosgene, respectively, and they generate phosgene in situ under specific reaction conditions, often catalyzed by a base or heat. nih.gov

Triphosgene, a stable crystalline solid, is a particularly convenient and widely used substitute. google.comnih.gov It can be reacted directly with alcohols in the presence of a base, such as sodium carbonate or triethylamine, to produce alkyl chloroformates in excellent yields. google.com This method is mild, efficient, and avoids the direct handling of gaseous phosgene. google.com A patented process describes the synthesis of n-octyl chloroformate, a close homologue of heptyl chloroformate, from n-octanol and triphosgene with near-quantitative yield and selectivity. google.com

Diphosgene is a liquid reagent that also serves as a source of two equivalents of phosgene and can be used for similar transformations. wikipedia.org Both reagents allow for the safe execution of phosgenation-type reactions in standard laboratory glassware without the need for specialized equipment. google.comnih.gov

Table 3: Synthesis of n-Octyl Chloroformate using Triphosgene

| Alcohol | Phosgene Surrogate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| n-Octanol | Triphosgene | Triethylamine / Sodium Carbonate | Toluene | 0 | 8 | 93% | 96% | google.com |

| n-Octanol | Triphosgene | Dimethyl formamide (B127407) / Sodium Carbonate | Toluene | 0 | 8 | 93% | - | google.com |

Methodology: A mixture of triphosgene, base, and catalyst in toluene was cooled to 0°C, followed by the slow addition of the alcohol solution. google.com

Enantioselective and Stereocontrolled Synthesis of Chloroformate Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is achiral, its analogues, such as sec-heptyl chloroformate, possess a chiral center. The stereocontrolled synthesis of such chiral chloroformate analogues requires advanced asymmetric synthesis techniques. Although specific methods for the enantioselective synthesis of heptyl chloroformate analogues are not widely reported, established principles of asymmetric synthesis can be applied.

Two primary strategies for accessing such chiral molecules are the use of chiral auxiliaries and kinetic resolution.

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com For example, a chiral alcohol could be derivatized, and after a series of reactions, the chiral center influences the formation of another. More commonly, a prochiral molecule is attached to a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, which sterically guides the approach of a reagent to one face of the molecule. wikipedia.org After the stereocenter is set, the auxiliary is cleaved and can be recycled. sigmaaldrich.com While this is a powerful method for creating stereocenters, its direct application to forming a chiral chloroformate from a pre-existing chiral alcohol is less common than kinetic resolution.

Kinetic Resolution: Kinetic resolution is a highly effective method for separating a racemic mixture of chiral compounds. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. nih.govwikipedia.org To synthesize an enantiomerically enriched chloroformate analogue like (R)- or (S)-sec-heptyl chloroformate, one could start with racemic sec-heptyl alcohol ((±)-heptan-2-ol).

The racemic alcohol would be subjected to a reaction with a sub-stoichiometric amount of an acylating agent in the presence of a chiral catalyst. For instance, chiral phosphoric acids or chiral DMAP analogues have been successfully used to catalyze the acylation of racemic secondary alcohols. wikipedia.orgnih.gov The catalyst would preferentially activate one enantiomer of the alcohol (e.g., the R-enantiomer) to react faster, forming a chiral ester, while leaving the other enantiomer (the S-enantiomer) largely unreacted. Separation of the resulting ester from the unreacted alcohol would yield both the ester and the remaining alcohol in enantioenriched forms. nih.gov While this example yields a different acylated product, the same principle could be applied using a chloroformylating agent under catalytic, enantioselective conditions to directly produce a chiral chloroformate analogue. This approach, known as dynamic kinetic resolution when combined with in-situ racemization of the starting material, can theoretically yield a single enantiomer of the product in up to 100% yield. mdpi.com

Mechanistic Investigations of Carbonochloridic Acid, Heptyl Ester Reactivity

Nucleophilic Acyl Substitution Mechanisms of Chloroformates

Nucleophilic acyl substitution is the hallmark reaction of chloroformates, including heptyl chloroformate. These reactions proceed through mechanisms that can be broadly categorized as either stepwise addition-elimination pathways or dissociative Sₙ1-type processes. The operative mechanism is dictated by the specific reaction conditions.

Stepwise Addition-Elimination Pathways through Tetrahedral Intermediates

The most prevalent mechanism for the reaction of chloroformates with nucleophiles is the stepwise addition-elimination pathway, also known as the SₙAc (substitution, nucleophilic, acyl) or tetrahedral mechanism. libretexts.orgchemistrysteps.com This process involves two discrete steps: the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the leaving group (chloride ion) to regenerate the carbonyl double bond. libretexts.orgchemistrysteps.com

This pathway is characteristic of reactions with a wide range of nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). wikipedia.org The formation of the tetrahedral intermediate is often the rate-determining step. researchgate.net Studies on various chloroformates, such as phenyl and propargyl chloroformate, have provided strong evidence for this mechanism. researchgate.netsemanticscholar.org The reaction of phenyl chloroformate, for instance, is believed to proceed through an addition-elimination pathway where the addition of the nucleophile is the rate-limiting step. This mechanism is supported by various kinetic and stereochemical studies.

The stability of the tetrahedral intermediate is a crucial factor in this pathway. Electron-withdrawing groups on the acyl carbon can stabilize the developing negative charge on the oxygen atom, facilitating the initial addition step. Conversely, the leaving group's ability to depart influences the second step of the reaction.

Sₙ1-Type Ionization Processes and Carbocation Intermediates in Solvolysis

Under specific conditions, particularly in highly ionizing and weakly nucleophilic solvents, chloroformates can undergo solvolysis via an Sₙ1-type mechanism. researchgate.net This pathway involves the initial, rate-determining ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly attacked by the solvent. youtube.comyoutube.comyoutube.com

This dissociative mechanism is more likely for chloroformates with alkyl groups that can stabilize the resulting carbocation. For instance, studies on isopropyl chloroformate have shown evidence for a dissociative mechanism in polar solvents. researchgate.net The solvolysis of some chloroformates can even exhibit a duality of mechanism, with a shift from the addition-elimination pathway to an ionization pathway as the ionizing power of the solvent increases. researchgate.net This has been observed for ethyl chloroformate, where the addition-elimination channel dominates in most solvents, but an ionization mechanism with nucleophilic solvation of the developing acylium ion becomes significant in more ionizing and less nucleophilic media. researchgate.net

The formation of a carbocation intermediate in the Sₙ1 pathway means that rearrangements to form more stable carbocations are possible, which can lead to a mixture of products. youtube.comyoutube.com

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a critical role in the reactions of chloroformates, not only as a medium but often as a reactant (in the case of solvolysis). The polarity, nucleophilicity, and ionizing power of the solvent can significantly influence the reaction rate and even dictate the operative mechanistic pathway.

Extended Grunwald-Winstein Equation Analyses in Chloroformate Solvolysis

A powerful tool for elucidating the mechanism of solvolysis reactions is the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the reaction to changes in solvent nucleophilicity (NT), and m represents the sensitivity to changes in solvent ionizing power (YCl). lookchemmall.com

The values of l and m provide significant insight into the transition state of the rate-determining step. A high l value (typically > 1.0) and a moderate m value (around 0.5) are characteristic of a bimolecular addition-elimination mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.gov Conversely, a low l value and a high m value are indicative of an Sₙ1-type mechanism involving the formation of a carbocation intermediate. researchgate.net

Studies on various chloroformates have utilized the Grunwald-Winstein equation to map out their reactivity profiles across a wide range of solvents. For example, the solvolysis of phenyl chloroformate in 21 different solvents yielded l = 1.68 and m = 0.57, strongly supporting a bimolecular addition-elimination mechanism. researchgate.net Similarly, the analysis of n-propyl chloroformate solvolysis indicated an addition-elimination pathway in most solvents, with a shift towards an ionization mechanism in highly ionizing, weakly nucleophilic media. researchgate.net For the solvolysis of (1S)-(+)-menthyl chloroformate, an l value of 2.46 and an m value of 0.91 were obtained, consistent with an associative SN2 mechanism. koreascience.kr

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Various Chloroformates

| Chloroformate | l value | m value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.68 | 0.57 | Addition-Elimination | researchgate.net |

| Ethyl Chloroformate | 1.56 | 0.55 | Addition-Elimination | researchgate.net |

| Ethyl Chloroformate (ionizing solvents) | 0.69 | 0.82 | Ionization (Sₙ1-type) | researchgate.net |

| p-Nitrobenzyl Chloroformate | High | Moderate | Addition-Elimination | researchgate.net |

| (1S)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | Associative SN2 | koreascience.kr |

Kinetic Solvent Isotope Effects (KSIEs) in Chloroformate Transformations

Kinetic solvent isotope effects (KSIEs), determined by comparing reaction rates in a protic solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (e.g., D₂O or CH₃OD), provide valuable information about the role of the solvent in the transition state. chem-station.comnih.gov A significant KSIE (kH/kD > 1) suggests that a proton transfer from the solvent is involved in the rate-determining step, often indicating general base catalysis by a second solvent molecule. acs.org

In the context of chloroformate solvolysis, KSIE studies have been instrumental in supporting the proposed mechanisms. For example, the methanolysis of n-propyl chloroformate exhibits a KSIE of 2.17, which is consistent with the involvement of general-base catalysis in the substitution process. researchgate.net Similarly, the hydrolysis of phenyl chloroformate shows a significant solvent isotope effect, further corroborating the role of the solvent as a nucleophile and potentially as a general base catalyst. rsc.org The solvolysis of (1S)-(+)-menthyl chloroformate in methanol (B129727) showed a KSIE (kMeOH/kMeOD) of 2.16, supporting an SN2 reaction pathway. koreascience.kr

Table 2: Kinetic Solvent Isotope Effects for the Solvolysis of Chloroformates

| Chloroformate | Solvent System | KSIE (kH/kD) | Reference |

|---|---|---|---|

| n-Propyl Chloroformate | Methanol | 2.17 | researchgate.net |

| Phenyl Chloroformate | Methanolysis | ~2.3–2.5 | rsc.org |

| (1S)-(+)-Menthyl Chloroformate | Methanol | 2.16 | koreascience.kr |

Catalytic Mechanisms in Chloroformate-Mediated Reactions

The reactivity of chloroformates can be significantly enhanced and controlled through the use of catalysts. Catalysis can operate through various mechanisms, including nucleophilic catalysis and transition metal catalysis.

In nucleophilic catalysis, a catalyst with a lone pair of electrons, such as pyridine (B92270) or an acetate (B1210297) ion, attacks the chloroformate to form a highly reactive intermediate. rsc.org This intermediate is more susceptible to attack by the primary nucleophile than the original chloroformate. For instance, in the hydrolysis of phenyl chloroformate, pyridine and acetate ions have been shown to act as nucleophilic catalysts. rsc.org

More recently, transition metal catalysis has emerged as a powerful tool for novel transformations involving chloroformates. Nickel-catalyzed reactions, in particular, have demonstrated the ability to activate chloroformates for cross-coupling reactions. For example, a combination of nickel and photoredox catalysis enables the direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates to form esters. nih.gov The proposed mechanism involves the oxidative addition of the chloroformate to a Ni(0) species. nih.gov Nickel catalysis has also been employed for the reductive carbonylation of alkyl halides using ethyl chloroformate as a CO source to synthesize ketones. nih.gov Furthermore, solid base catalysts have been utilized in the transesterification reactions for the synthesis of dimethyl carbonate, where chloroformates can be used as reagents. mdpi.com

These catalytic approaches expand the synthetic utility of chloroformates beyond traditional nucleophilic acyl substitution reactions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Role of Lewis Acids in Alkylation Reactions

Lewis acids are pivotal in promoting various chemical transformations, most notably the Friedel-Crafts alkylation, by enhancing the electrophilicity of the alkylating agent. brynmawr.eduorganic-chemistry.org This reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group. mt.com The process is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which interacts with an alkyl halide to generate a carbocation or a highly polarized complex. mt.commasterorganicchemistry.com This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

The mechanism for a typical Friedel-Crafts alkylation using an alkyl halide proceeds in several steps:

Formation of Electrophile: The Lewis acid coordinates with the halogen of the alkyl halide, making the halogen a better leaving group. This facilitates the formation of a carbocation electrophile. masterorganicchemistry.com

Nucleophilic Attack: The aromatic ring acts as a nucleophile, attacking the carbocation. This step breaks the aromaticity of the ring and forms a non-aromatic carbocation intermediate, often called a sigma complex. mt.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com

While direct studies on heptyl chloroformate in Lewis acid-catalyzed alkylations are not extensively documented, the principles of Friedel-Crafts reactions can be extended. It is proposed that a Lewis acid could coordinate with the chlorine atom of carbonochloridic acid, heptyl ester. This interaction would polarize the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an aromatic ring. The strength and type of Lewis acid can be critical, as demonstrated in various studies on other substrates where different Lewis acids show varying degrees of success. brynmawr.edunih.gov

| Lewis Acid | Substrate Type | General Observation | Reference |

|---|---|---|---|

| AlCl₃, FeCl₃ | Alkyl Halides | Commonly used, effective catalysts for Friedel-Crafts alkylation of arenes. | mt.com |

| BF₃·OEt₂ | α-Ketophosphates | Successfully promotes nucleophilic substitution to form α,α-diaryl ketones. | nih.gov |

| TiCl₄ | Intramolecular Rauhut-Currier Substrates | Effective in promoting reactions that fail with traditional reagents. | brynmawr.edu |

| SnCl₄ | Intramolecular Rauhut-Currier Substrates | Less effective than stronger Lewis acids like TiCl₄ for certain substrates. | brynmawr.edu |

General Base Catalysis in Chloroformate Solvolysis and Esterification

The solvolysis of chloroformate esters, including compounds structurally similar to heptyl chloroformate, is understood to proceed through a bimolecular mechanism involving significant input from the solvent. nih.govnih.gov Kinetic studies on various chloroformates, such as phenyl, allyl, and menthyl chloroformates, provide strong evidence for a general base-catalyzed, addition-elimination pathway, particularly in nucleophilic solvents like alcohols. nih.govresearchgate.netkoreascience.kr

In this mechanism, one molecule of the solvent (e.g., methanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. Simultaneously, a second solvent molecule acts as a general base, deprotonating the attacking nucleophile as the new bond forms. koreascience.kr This assistance stabilizes the developing positive charge in the transition state, lowering the activation energy of the reaction.

Strong evidence for this pathway comes from two key experimental observations:

Kinetic Solvent Isotope Effect (KSIE): The ratio of the rate constant in a protic solvent (like methanol, kMeOH) to its deuterated counterpart (methanol-d, kMeOD) provides insight into the transition state. For many chloroformates, the KSIE value (kMeOH/kMeOD) is significantly greater than 1, often around 2.0 or higher. koreascience.kr This indicates that the O-H bond of the solvent is being broken in the rate-determining step, which is a hallmark of general base catalysis. nih.govkoreascience.kr

Grunwald-Winstein Analysis: The extended Grunwald-Winstein equation, log(k/k₀) = lN_T + mY_Cl, correlates the specific rate of solvolysis (k) with the solvent's nucleophilicity (N_T) and ionizing power (Y_Cl). nih.gov The sensitivity parameters, l (for nucleophilicity) and m (for ionizing power), reveal the nature of the transition state. A large l value (typically >1.5) coupled with a moderate m value (typically <1.0) suggests a bimolecular (Sₙ2-like) mechanism where bond-making (nucleophilic attack) is more advanced than bond-breaking in the transition state. koreascience.kr This is characteristic of an associative process involving general base catalysis. koreascience.krresearchgate.net

Studies on various chloroformates consistently show large l values, supporting the prevalence of this mechanism. For instance, the solvolysis of (1S)-(+)-menthyl chloroformate yielded an l value of 2.46 and a KSIE of 2.16, strongly pointing to an associative Sₙ2 mechanism with general base catalysis. koreascience.kr

| Chloroformate | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | KSIE (kMeOH/kMeOD) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| (1S)-(+)-Menthyl Chloroformate | 2.46 ± 0.18 | 0.91 ± 0.07 | 2.16 | Associative Sₙ2 | koreascience.kr |

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | >1 | Addition-Elimination | nih.govresearchgate.net |

| Allyl Chloroformate | 1.78 | 0.43 | >1 | Bimolecular Sₙ2 | nih.gov |

| n-Propyl Chloroformate | - | - | 1.9 | General-base Catalysis | nih.gov |

Applications in Advanced Organic Synthesis

Derivatization Reactions for Functional Group Transformation

Derivatization is a common strategy in organic synthesis to modify the chemical properties of a molecule, often to improve its reactivity, stability, or analytical detection. Alkyl chloroformates, including heptyl chloroformate, are effective derivatizing agents for several functional groups. researchgate.netspringernature.com

The esterification of carboxylic acids is a fundamental reaction in organic chemistry. The use of alkyl chloroformates provides a mild and efficient method for this transformation, particularly in complex molecules or when anhydrous conditions are difficult to maintain. nih.gov The reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride (B1165640) intermediate. researchgate.netgoogle.com

The general mechanism involves the reaction of the carboxylic acid with the alkyl chloroformate in the presence of a base, typically pyridine (B92270), to form the mixed anhydride. nih.govgoogle.com This activated intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and the release of carbon dioxide and the chloride salt of the base. researchgate.net This method has been shown to be effective for a range of fatty acids. tue.nl The reaction can be performed rapidly, often instantaneously, in both aqueous and non-aqueous media. nih.govtue.nl

Reaction Scheme: Esterification via Mixed Anhydride

Where R-COOH is the carboxylic acid, Cl-C(O)O-R' is the alkyl chloroformate (e.g., heptyl chloroformate), and R''-OH is the alcohol.

Alkyl chloroformates readily react with primary and secondary amines to form stable carbamate (B1207046) derivatives. researchgate.net This reaction is widely used for the protection of amine functionalities during multi-step syntheses, as carbamates are generally less nucleophilic and basic than the parent amines. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. researchgate.netgoogle.com

The synthesis of carbamates from amines and chloroformates is a high-yielding and versatile reaction, applicable to a wide array of amine substrates. researchgate.netorganic-chemistry.org The resulting N-alkoxycarbonyl group can be later removed under specific conditions to regenerate the amine.

Reaction Scheme: Carbamate Formation

Where R-NH2 is a primary amine and Cl-C(O)O-R' is the alkyl chloroformate (e.g., heptyl chloroformate).

In the absence of a stronger nucleophile like an amine or a carboxylic acid, alkyl chloroformates can react with alcohols to form carbonates. This reaction is often catalyzed by a base, such as pyridine. organic-chemistry.org The process can be part of a one-pot synthesis where the chloroformate is generated in situ from an alcohol and then reacts with another alcohol molecule to form a symmetrical or unsymmetrical carbonate. organic-chemistry.org

This methodology has been applied in the synthesis of various complex molecules, including cyclic aliphatic carbonates which can be used in the creation of biodegradable polymers. patsnap.com For example, optically active 2-octylcarbonic anhydride, formed from the corresponding chloroformate, can yield dioctyl carbonate. researchgate.net

N-Dealkylation Strategies for Amines utilizing Chloroformates

The cleavage of a carbon-nitrogen bond in amines, known as N-dealkylation, is a crucial transformation in synthetic organic chemistry, particularly in the modification of natural products and the synthesis of drug metabolites. nih.govdntb.gov.uanih.gov The use of chloroformates is a well-established chemical method for the N-dealkylation of tertiary amines. nih.govresearchgate.net

The reaction of a tertiary amine with an alkyl chloroformate, such as heptyl chloroformate, proceeds through a mechanism known as the von Braun reaction. nih.gov The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium (B1175870) salt intermediate. nih.gov This intermediate is unstable and subsequently undergoes cleavage. The departing group is typically the one that forms the most stable carbocation or is the least sterically hindered. Generally, the order of cleavage preference for N-substituents is benzyl (B1604629) > allyl > methyl > other alkyl groups. nii.ac.jp The cleavage results in the formation of a carbamate and an alkyl chloride. nih.gov

Reaction Scheme: N-Dealkylation Mechanism

Where R3N is a tertiary amine and Cl-C(O)O-R' is the alkyl chloroformate (e.g., heptyl chloroformate).

The carbamate formed during the N-dealkylation reaction can be hydrolyzed under either acidic or basic conditions to yield the corresponding secondary amine. nih.gov This two-step sequence provides a reliable route for the synthesis of secondary amines from their tertiary amine precursors.

This strategy is of significant importance in pharmaceutical chemistry for the synthesis of drug metabolites. dntb.gov.uaresearchgate.net Many drugs containing tertiary amine functionalities are metabolized in vivo through N-dealkylation, and the synthesis of these N-dealkylated metabolites is essential for pharmacological and toxicological studies. nih.govnih.gov For instance, this method has been successfully applied to the N-demethylation of various alkaloids, including opiates, to produce valuable secondary amine derivatives that serve as precursors for a range of opioid medicines. nih.govresearchgate.net The use of α-chloroethyl chloroformate has been noted for its efficiency in the N-demethylation of tertiary amines, allowing for a facile hydrolysis step to obtain the secondary amine hydrochloride. nih.govresearchgate.net

Illustrative N-Dealkylation Yields with Chloroformates

| Tertiary Amine | Chloroformate Reagent | Product | Yield | Reference |

| Morphine | Phenyl Chloroformate | N-Phenoxycarbonylnormorphine | 44% | nih.gov |

| Codeine | Ethyl Chloroformate | N-Ethoxycarbonylnorcodeine | 44% | nih.gov |

| O-Acetyltropine | α-Chloroethyl Chloroformate | N-Demethylated derivative | 97% | researchgate.net |

| Citalopram | α-Chloroethyl Chloroformate | N-demethylcitalopram | 87% | researchgate.net |

Carbon-Carbon Bond Formation Reactions with Alkyl Chloroformates

Alkyl chloroformates, including heptyl chloroformate, serve as precursors for the generation of alkyl cations, which can then participate in carbon-carbon bond-forming reactions. This approach is particularly valuable for the alkylation of unsaturated systems.

A notable method for the hydro-alkylation of nonactivated carbon-carbon double bonds in alkenes utilizes alkyl chloroformates in the presence of ethylaluminum sesquichloride (Et₃Al₂Cl₃). sigmaaldrich.comnih.govcore.ac.uk In this reaction, the alkyl chloroformate reacts with the Lewis acid to generate an alkyl cation. This electrophilic species then adds across the double bond of an alkene. nih.govcore.ac.uk The resulting carbocation intermediate is subsequently quenched by a hydride transfer from the ethylaluminum sesquichloride, leading to the formation of a saturated, alkylated product. nih.govcore.ac.uk

This methodology has been successfully applied to a variety of alkenes, including 1-alkenes, 2-methyl-1-alkenes, and alkenes with internal double bonds. nih.govcore.ac.uk Of particular interest is the application of this reaction to unsaturated fatty compounds, such as oleic acid, which are important renewable feedstocks. nih.gov The reaction allows for the introduction of branched alkyl chains into these molecules, yielding products like 2-methylalkanes, 3-methylalkanes, and other branched alkanes with moderate to good yields. nih.govcore.ac.uk

Table 1: Examples of Alkene Alkylation with Alkyl Chloroformates This table is generated based on data from cited research and illustrates the scope of the reaction.

| Alkene Substrate | Alkyl Chloroformate | Product(s) | Yield (%) |

| 10-Undecenoic acid | 2-Propyl chloroformate | 12-Methyltridecanoic acid | 80 |

| 1-Dodecene | 2-Propyl chloroformate | 2-Methyltetradecane | 75 |

| Cyclohexene (B86901) | 2-Butyl chloroformate | sec-Butylcyclohexane | 30 |

Data sourced from Biermann, U., & Metzger, J. O. (2004). J. Am. Chem. Soc., 126(33), 10319-10330.

The regioselectivity and the potential for molecular rearrangements in these alkylation reactions are governed by the stability of the carbocation intermediates. fishersci.caresearchgate.net The initial addition of the alkyl cation to the alkene typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation. google.com

However, the initially formed carbocation can undergo rearrangements to form a more stable carbocation prior to the final hydride transfer. fishersci.caresearchgate.netgoogle.com Common rearrangement pathways include 1,2-hydride shifts and 1,2-alkyl shifts (Wagner-Meerwein rearrangements). researchgate.netgoogle.com For example, the reaction of an alkene with a secondary alkyl chloroformate can lead to a mixture of isomeric products due to the rearrangement of the intermediate secondary carbocation to other secondary or more stable tertiary carbocations. google.com

Specifically, the alkylation of 10-undecenoic acid with 2-pentyl chloroformate yields a mixture of 12-methylpentadecanoic acid and 12-ethyltetradecanoic acid, indicating a rearrangement of the intermediate 2-pentyl cation. google.com Similarly, the reaction of cyclohexene with higher linear alkyl chloroformates can produce mixtures of isomeric cyclohexylalkanes due to Wagner-Meerwein rearrangements. google.com The extent of these rearrangements is dependent on the structure of both the alkene and the alkyl chloroformate.

Protecting Group Chemistry employing Chloroformates

Chloroformates are widely utilized in organic synthesis for the protection of amine functionalities. sigmaaldrich.comgoogle.com They react with primary and secondary amines in the presence of a base to form stable carbamates. researchgate.net This transformation is crucial in multi-step syntheses, particularly in peptide synthesis, where the nucleophilicity of the amine group needs to be temporarily masked. sigmaaldrich.com

The resulting carbamate is generally stable to a range of reaction conditions but can be cleaved under specific conditions to regenerate the amine. core.ac.ukmdpi.com The choice of the alkyl or aryl group on the chloroformate determines the lability of the protecting group. sigmaaldrich.com Well-known examples include the benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, from 9-fluorenylmethyloxycarbonyl chloride. google.comresearchgate.net The Cbz group is typically removed by catalytic hydrogenation, while the Fmoc group is cleaved under basic conditions. sigmaaldrich.com

While specific applications of heptyl chloroformate as a protecting group are less commonly documented in readily available literature compared to Boc or Cbz, long-chain alkyl chloroformates can be used to introduce lipophilic carbamate protecting groups. The cleavage of such unactivated alkyl carbamates can be achieved using various methods, including treatment with 2-mercaptoethanol (B42355) in the presence of a base or with reagents like diethylenetriamine. mdpi.com

Table 2: Common Carbamate Protecting Groups Derived from Chloroformates This table provides an overview of common carbamate protecting groups and their cleavage conditions.

| Protecting Group | Chloroformate Reagent | Cleavage Conditions |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyloxycarbonyl chloride | Piperidine (Base) |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (from chloroformate) | Strong acid (e.g., TFA) |

| Alkoxycarbonyl | Alkyl chloroformate (e.g., heptyl chloroformate) | Nucleophilic cleavage (e.g., 2-mercaptoethanol) |

Data compiled from various organic chemistry resources. sigmaaldrich.comgoogle.commdpi.com

Integration into Multistep Organic Synthesis Sequences, including Natural Product and Drug Synthesis

Alkyl and aryl chloroformates are valuable intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, pesticides, and polymers. google.com Their ability to form carbamates and carbonates makes them important building blocks in the construction of complex molecules. google.com

While specific, detailed examples of the integration of heptyl chloroformate into the total synthesis of a named natural product or a commercial drug are not extensively reported in the public domain literature, long-chain alkyl chloroformates, in general, play a role in the synthesis of bioactive lipids and other molecules where a long alkyl chain is a key structural feature. For instance, they can be used in the derivatization of polar compounds to enhance their solubility in organic solvents or to modify their biological activity. nih.govresearchgate.net The synthesis of long-chain alkyl chloroformates is a well-established process, often utilizing triphosgene (B27547) as a safer alternative to phosgene (B1210022). researchgate.net

The general utility of chloroformates in drug synthesis is exemplified by their use in creating carbamate linkages, which are present in numerous pharmaceutical compounds. Although a direct synthetic route to a specific natural product using heptyl chloroformate is not readily found, its role as a reactive intermediate for introducing a heptyl carbamate or carbonate moiety suggests its potential application in the synthesis of molecules with long alkyl chains, such as certain bioactive lipids or their analogs. google.combiomolther.orgnih.gov

Analytical Chemistry Applications and Methodological Advancements

Derivatization Reagent in Chromatography-Mass Spectrometry (GC-MS/LC-MS)

Alkyl chloroformates are widely recognized for their utility as derivatization reagents in both GC-MS and LC-MS. springernature.comspringernature.com The derivatization process is typically rapid and can be performed in an aqueous medium, which simplifies sample preparation. researchgate.net Heptyl chloroformate, as a member of this class, modifies analytes to increase their volatility and thermal stability for GC-MS analysis, or to enhance their ionization efficiency and chromatographic retention for LC-MS analysis. researchgate.netjfda-online.com

Analysis of Amino Acids and Peptides in Biological Matrices

The analysis of amino acids and peptides in complex biological matrices such as plasma, serum, and urine is a common application for alkyl chloroformate derivatization. springernature.comresearchgate.net The derivatization of amino acids with reagents like heptyl chloroformate targets the amino and carboxyl groups, converting the zwitterionic and hydrophilic amino acids into more hydrophobic and volatile derivatives suitable for GC-MS analysis. springernature.comnih.gov This method has been successfully applied for both non-chiral and chiral analysis of amino acids. springernature.comspringernature.com For instance, heptafluorobutyl chloroformate, a related compound, has been used for the in-situ derivatization of amino acids, followed by liquid-liquid extraction and GC-MS analysis. springernature.com While specific studies detailing the use of heptyl chloroformate are less common, the general methodology is applicable. The reaction proceeds quickly and can be integrated with extraction steps, providing clean extracts for analysis. researchgate.net

A study on a similar reagent, ethyl chloroformate, demonstrated stable derivative formation for most amino acids, allowing for reproducible quantification. core.ac.uk The stability of the derivatives is a key factor, with most remaining stable for over 24 hours, which is advantageous for high-throughput analyses. core.ac.uk

Table 1: General Parameters for Amino Acid Analysis using Alkyl Chloroformate Derivatization

| Parameter | Value |

| Technique | GC-MS |

| Derivatization Reagent | Alkyl Chloroformate (e.g., Heptyl Chloroformate) |

| Sample Matrix | Plasma, Serum, Urine |

| Target Analytes | Amino Acids, Peptides |

| Typical Reaction Time | < 1 minute |

| Detection Method | Mass Spectrometry |

Quantification of Drug Metabolites and Active Pharmaceutical Ingredients

The quantification of drug metabolites and active pharmaceutical ingredients (APIs) in biological fluids is essential in pharmaceutical research and development. nih.govimpactanalytical.com Derivatization with reagents like heptyl chloroformate can significantly improve the sensitivity and selectivity of LC-MS/MS methods for these compounds, especially for those that exhibit poor ionization efficiency in their native form. researchgate.net By introducing a heptyl group, the hydrophobicity of the molecule is increased, which can lead to better retention on reversed-phase HPLC columns and improved ionization in the mass spectrometer.

While specific applications of heptyl chloroformate for a wide range of drug metabolites are not extensively documented, the principle has been demonstrated with other alkyl chloroformates. For example, hexyl chloroformate has been used for the determination of amphetamine-like stimulants. researchgate.net The derivatization can be tailored by selecting the appropriate alkyl chloroformate to optimize the chromatographic and mass spectrometric properties of the analyte. core.ac.uk

Metabolomic Profiling in Biological Samples

Metabolomic profiling aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. GC-MS is a powerful tool for this purpose, and derivatization is a critical step for the analysis of a wide range of metabolites. nih.gov Alkyl chloroformates, including heptafluorobutyl chloroformate, have been successfully used for metabolomic profiling of protic metabolites in samples like urine. researchgate.netnih.gov This approach allows for the simultaneous analysis of various classes of compounds, including amino acids, organic acids, and amines. core.ac.uk

The derivatization with heptyl chloroformate would render these metabolites amenable to GC-MS analysis by increasing their volatility and producing characteristic mass spectra for identification. nih.gov An optimized method using ethyl chloroformate for GC-MS based metabolomic profiling of serum showed good linearity and repeatability, demonstrating the robustness of this derivatization strategy for complex biological samples. nih.gov

Chiral Analysis utilizing Chloroformate Derivatization

The enantioselective analysis of chiral compounds, such as amino acids, is crucial in many biological and pharmaceutical studies. bohrium.com Derivatization with a chiral reagent is a common strategy to form diastereomers that can be separated on a non-chiral chromatographic column. Alternatively, derivatization with an achiral reagent like heptyl chloroformate can be followed by separation on a chiral GC column. springernature.comspringernature.com

Heptafluorobutyl chloroformate has been used in combination with a chiral GC column (Chirasil-L-Val) for the separation of amino acid enantiomers. springernature.combohrium.com This method allows for the determination of the enantiomeric ratio of amino acids in various biological samples. The derivatization step is critical for ensuring good chromatographic peak shape and resolution of the enantiomers.

Ultratrace Determination of Highly Hydrophilic Compounds via Chloroformate Derivatization

The determination of ultratrace levels of highly hydrophilic compounds in aqueous samples presents a significant analytical challenge due to their poor retention on conventional reversed-phase columns and low volatility for GC analysis. Derivatization with long-chain alkyl chloroformates like heptyl chloroformate can overcome these issues. The introduction of the heptyl group significantly increases the hydrophobicity of the analytes, allowing for their extraction from the aqueous matrix into an organic solvent and subsequent analysis by GC-MS or LC-MS. researchgate.net This approach effectively transforms a difficult-to-analyze hydrophilic compound into a derivative with much more favorable analytical properties, enabling lower detection limits.

Stability and Reactivity Considerations in Analytical Derivatization Procedures

The stability of the formed derivatives is a critical factor for the accuracy and reproducibility of any analytical method. jfda-online.com Derivatives of alkyl chloroformates are generally stable, allowing for sample analysis over an extended period without significant degradation. core.ac.uk Studies with ethyl chloroformate have shown that many derivatives are stable for up to 48 hours, which is sufficient for most automated analytical workflows. core.ac.uk

The reactivity of heptyl chloroformate is directed towards nucleophilic functional groups like amines, alcohols, and carboxylic acids. The reaction is typically carried out in a buffered aqueous solution, often with the addition of a catalyst like pyridine (B92270). core.ac.uk The reaction is fast, often completed within seconds to a few minutes. core.ac.uk It is important to control the reaction conditions, such as pH and reagent concentration, to ensure complete and reproducible derivatization and to minimize the formation of side products. jfda-online.com

Computational and Theoretical Studies on Chloroformates

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of heptyl chloroformate. Methods such as the Modified Neglect of Diatomic Overlap (MNDO) are employed to study how the molecule's structure influences its chemical behavior. researchgate.net

These calculations reveal that the distribution of electron density is a more significant factor in determining the selectivity of reactions, such as acylation, than the geometric parameters of the molecule alone. researchgate.net For instance, in reactions involving electrophilic attack, the formation of complexes can alter the electron density at different positions, thereby directing the outcome of the reaction. researchgate.net

Key Findings from Quantum Chemical Calculations:

| Parameter | Observation | Implication on Reactivity |

| Electron Density Distribution | The primary determinant of regioselectivity in acylation reactions. researchgate.net | Predicts the most likely site of electrophilic attack. |

| Geometric Parameters | Minor changes in bond lengths and angles upon complex formation. researchgate.net | Less influential on reaction selectivity compared to electronic effects. researchgate.net |

| Molecular Coplanarity | Largely maintained in reaction complexes. researchgate.net | Suggests a stable foundational structure during reactions. |

This table illustrates the primary findings from quantum chemical studies on chloroformate-like structures and their implications for reactivity.

Molecular Dynamics Simulations of Chloroformate-Mediated Reactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how heptyl chloroformate behaves over time during a reaction. sciencepublishinggroup.com These simulations model the intricate movements of atoms and molecules, providing insights into reaction mechanisms that are often difficult to observe experimentally. sciencepublishinggroup.com

By applying the principles of classical mechanics and statistical physics, MD simulations can map out the entire trajectory of a reaction. sciencepublishinggroup.com This allows researchers to identify transient intermediates, understand the role of the solvent, and determine the energy barriers that control the reaction's speed. sciencepublishinggroup.com

Advanced MD techniques are particularly useful for studying rare events, such as the formation of transition states, which are critical for understanding how a reaction proceeds. sciencepublishinggroup.com

Docking and Molecular Modeling in Drug Design (Carbamate Derivatives)

Heptyl chloroformate is a precursor for synthesizing carbamate (B1207046) derivatives, which are of significant interest in drug design. nih.gov Molecular docking and modeling are computational techniques used to predict how these carbamate molecules might interact with biological targets, such as enzymes. nih.gov

In the context of Alzheimer's disease research, for example, carbamate derivatives have been synthesized and evaluated as inhibitors of cholinesterase enzymes. nih.gov Molecular docking studies help to understand the binding modes of these compounds within the active sites of the enzymes. nih.gov Covalent docking approaches are particularly relevant as carbamates can act as pseudo-irreversible inhibitors. nih.gov

Interactive Table: Carbamate Derivatives in Drug Discovery

| Derivative Class | Target Enzyme | Key Finding | Computational Method |

| Tacrine-Carbamate Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Nanomolar level inhibition of both enzymes. nih.gov | Covalent Docking & MD Simulations nih.gov |

This interactive table summarizes the application of molecular modeling in the study of carbamate derivatives for potential therapeutic uses.

Prediction of Reaction Pathways and Transition States

Predicting the most likely pathway a reaction will follow and identifying the high-energy transition state are key goals of computational chemistry. youtube.com For reactions involving heptyl chloroformate, various computational methods can be used to map out the minimum energy pathway from reactants to products. youtube.com

Techniques like the relaxed surface scan are effective for simple reactions, such as the breaking or forming of a single bond. youtube.com More complex methods, such as the nudged elastic band (NEB) method, can provide a more detailed and accurate picture of the transition state geometry. youtube.com These calculations are computationally intensive but are invaluable for confirming the exact mechanism of a reaction. youtube.com

The process typically involves generating an initial guess of the transition state geometry, which is then refined through optimization calculations to find the true energy maximum along the reaction coordinate. youtube.com

Emerging Research Directions and Future Perspectives in the Chemistry of Carbonochloridic Acid, Heptyl Ester

Carbonochloridic acid, heptyl ester, commonly known as heptyl chloroformate, is a chemical compound with the formula C8H15ClO2. fishersci.ca As a member of the chloroformate family, it serves as a reactive intermediate in organic synthesis. wikipedia.org While established in certain chemical applications, ongoing research is paving the way for new, advanced uses and more sustainable production methods. This article explores the emerging research directions and future perspectives for heptyl chloroformate, focusing on green chemistry, novel catalysis, advanced materials, environmental studies, automation, and sophisticated analytical techniques.

Q & A

Q. What are the standard laboratory methods for synthesizing carbonochloridic acid, heptyl ester, and how can reaction efficiency be optimized?

this compound is synthesized by reacting heptanol with carbonochloridic acid (acyl chloride) under anhydrous conditions. A base, such as pyridine, is often added to neutralize HCl byproducts and drive the reaction forward. To optimize efficiency:

- Use excess heptanol to shift equilibrium toward ester formation.

- Employ molecular sieves or drying agents (e.g., MgSO₄) to remove water, preventing hydrolysis of the acid chloride .

- Conduct the reaction in inert solvents (e.g., dry dichloromethane) under a nitrogen atmosphere to minimize side reactions .

Q. What are the recommended conditions for acidic and alkaline hydrolysis of this compound, and how do the products differ?

- Acidic hydrolysis : Reflux with hot aqueous acid (e.g., dilute H₂SO₄) yields heptanol and the corresponding carboxylic acid. The reaction follows an AAC2 mechanism, where protonation of the ester carbonyl enhances electrophilicity .

- Alkaline hydrolysis : Heating with aqueous NaOH produces a carboxylate salt and heptanol via a BAC2 mechanism. The alkaline conditions deprotonate intermediates, accelerating nucleophilic attack .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

- NMR : The chlorine atom in the acyl group causes distinct deshielding in <sup>13</sup>C NMR (δ ~100–110 ppm for C-Cl). <sup>1</sup>H NMR shows characteristic splitting for the heptyl chain (δ 0.8–1.5 ppm) and ester oxygen proximity (δ 4.1–4.3 ppm) .

- IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O ester linkage) confirm the ester functional group .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of acid-catalyzed esterification involving this compound?

- Use isotopic labeling (e.g., <sup>18</sup>O in heptanol) to track nucleophilic attack sites via mass spectrometry or NMR .

- Measure reaction rates under varying acid catalyst concentrations (e.g., H₂SO₄) to determine rate laws and identify rate-limiting steps .

- Compare activation energies of esterification and reverse hydrolysis using Arrhenius plots .

Q. What strategies resolve contradictions in reported hydrolysis rates of carbonochloridic acid esters under acidic vs. alkaline conditions?

- Control variables : Standardize temperature, solvent polarity, and catalyst concentration across studies. For example, higher temperatures in acidic hydrolysis may artificially accelerate rates .

- Monitor intermediates : Use in situ FTIR or HPLC to detect transient species (e.g., tetrahedral intermediates) that influence rate discrepancies .

Q. How does the alkyl chain length (e.g., heptyl vs. ethyl) in carbonochloridic acid esters influence their reactivity in nucleophilic substitution?

- Longer alkyl chains (e.g., heptyl) increase steric hindrance, slowing nucleophilic attack at the carbonyl carbon.

- Hydrophobic effects in aqueous hydrolysis: Heptyl esters may exhibit lower solubility, requiring co-solvents (e.g., THF) to enhance reaction homogeneity .

Q. What computational methods predict the stability of this compound in varying solvents?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl and ester C-O bonds to assess susceptibility to hydrolysis .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar vs. nonpolar) to model solvation effects on reaction pathways .

Methodological Considerations

- Contamination control : Acid chlorides are moisture-sensitive; use Schlenk lines or gloveboxes for synthesis .

- Analytical validation : Cross-reference GC-MS and NMR data with databases (e.g., NIST Chemistry WebBook) to confirm purity .

- Safety protocols : Handle carbonochloridic acid derivatives in fume hoods due to HCl emission risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.